3-Methylnaphthalen-1-amine
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Overview
Description
3-Methylnaphthalen-1-amine is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and an amine group is attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of 3-methylnaphthalene to form 3-methyl-1-nitronaphthalene, followed by reduction to yield this compound . The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-Methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylnaphthalen-1-amine involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but with a methyl group on the nitrogen atom.
1-Amino-3-methylnaphthalene: Similar structure but with the amine group on the third carbon.
Uniqueness
3-Methylnaphthalen-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methylnaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEAUBISQMFXCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500492 |
Source
|
Record name | 3-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-10-5 |
Source
|
Record name | 3-Methylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylnaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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